(4E)-4-benzylidene-9-phenyl-2,12,14,15,17-pentazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(10),2,8,13,16-pentaen-11-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-benzylidene-6-phenyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4’,3’:1,2]pyrimido[4,5-b]quinolin-5(1H)-one is a complex heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-benzylidene-6-phenyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4’,3’:1,2]pyrimido[4,5-b]quinolin-5(1H)-one typically involves multi-step reactions. One common method includes the condensation of appropriate benzylidene and phenyl derivatives with triazolo-pyrimido-quinoline precursors under controlled conditions. The reaction often requires catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
10-benzylidene-6-phenyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4’,3’:1,2]pyrimido[4,5-b]quinolin-5(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the benzylidene and phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired products.
Major Products
The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which can have significant biological activities.
Scientific Research Applications
10-benzylidene-6-phenyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4’,3’:1,2]pyrimido[4,5-b]quinolin-5(1H)-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and unique electronic characteristics.
Mechanism of Action
The mechanism of action of 10-benzylidene-6-phenyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4’,3’:1,2]pyrimido[4,5-b]quinolin-5(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. It may also interact with cellular pathways, leading to changes in cell signaling and gene expression.
Comparison with Similar Compounds
Similar Compounds
10-benzylidene-6-phenyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidine: Similar structure but different ring fusion, leading to distinct biological activities.
6-phenyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4,3-b]quinolin-5(1H)-one: Lacks the benzylidene group, resulting in different chemical reactivity and applications.
Uniqueness
10-benzylidene-6-phenyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4’,3’:1,2]pyrimido[4,5-b]quinolin-5(1H)-one is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C25H19N5O |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
(4E)-4-benzylidene-9-phenyl-2,12,14,15,17-pentazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(10),2,8,13,16-pentaen-11-one |
InChI |
InChI=1S/C25H19N5O/c31-24-21-20(17-10-5-2-6-11-17)19-13-7-12-18(14-16-8-3-1-4-9-16)22(19)27-23(21)28-25-29-26-15-30(24)25/h1-6,8-11,14-15H,7,12-13H2,(H,27,28,29)/b18-14+ |
InChI Key |
IKRHPFHQZQWRQK-NBVRZTHBSA-N |
SMILES |
C1CC(=CC2=CC=CC=C2)C3=C(C1)C(=C4C(=N3)N=C5NN=CN5C4=O)C6=CC=CC=C6 |
Isomeric SMILES |
C1C/C(=C\C2=CC=CC=C2)/C3=NC4=C(C(=C3C1)C5=CC=CC=C5)C(=O)N6C=NNC6=N4 |
Canonical SMILES |
C1CC(=CC2=CC=CC=C2)C3=NC4=C(C(=C3C1)C5=CC=CC=C5)C(=O)N6C=NNC6=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.